N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine
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Overview
Description
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine is a chemical compound with the molecular formula C₉H₁₄N₂ It is characterized by a cyclopropane ring attached to an amine group, which is further connected to a pyrrole ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Methylation: The pyrrole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Cyclopropanation: The methylated pyrrole is subjected to cyclopropanation using a suitable cyclopropane precursor, such as diazomethane, under acidic conditions.
Amine Introduction: Finally, the cyclopropane derivative is reacted with an amine, such as cyclopropylamine, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as mentioned above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanone.
Reduction: Formation of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropylamine.
Substitution: Formation of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropyl halides or ethers.
Scientific Research Applications
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropylamine
- N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanone
- N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropyl halides
Uniqueness
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine is unique due to its combination of a cyclopropane ring and a pyrrole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11-6-2-3-9(11)7-10-8-4-5-8/h2-3,6,8,10H,4-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTVNSXIKUIBOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405986 |
Source
|
Record name | N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
713501-65-6 |
Source
|
Record name | N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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